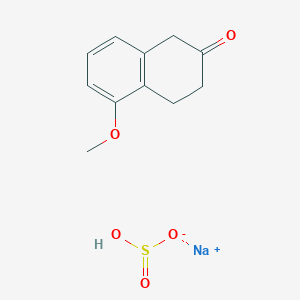
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a methoxy group at the 5-position and a sulfonate group attached to the sodium ion. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt typically involves the following steps:
Methoxylation: The introduction of a methoxy group at the 5-position of 3,4-dihydronaphthalen-2(1H)-one. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Sulfonation: The sulfonation of the methoxylated compound is carried out using sulfur trioxide or chlorosulfonic acid. The reaction is typically performed at low temperatures to prevent decomposition.
Neutralization: The sulfonated product is then neutralized with sodium hydroxide to form the sodium sulfonates salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Applications De Recherche Scientifique
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methoxy-2-tetralone
- 3,4-dihydro-2(1H)-naphthalenone
- 5-methoxy-3,4-dihydronaphthalen-2-yl boronic acid
Uniqueness
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt is unique due to the presence of both methoxy and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions and stability under various conditions.
Propriétés
Formule moléculaire |
C11H13NaO5S |
|---|---|
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
sodium;hydrogen sulfite;5-methoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H12O2.Na.H2O3S/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;;1-4(2)3/h2-4H,5-7H2,1H3;;(H2,1,2,3)/q;+1;/p-1 |
Clé InChI |
OGDQGNHEBAZGQF-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=CC2=C1CCC(=O)C2.OS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


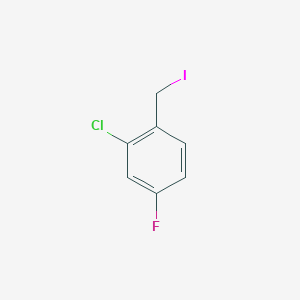
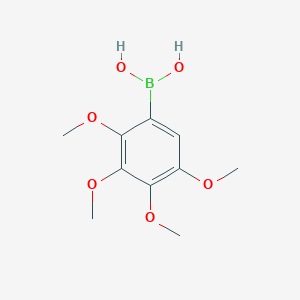

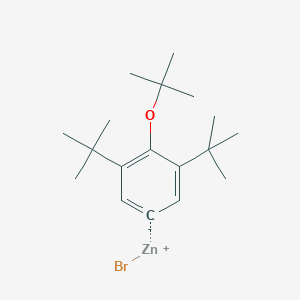
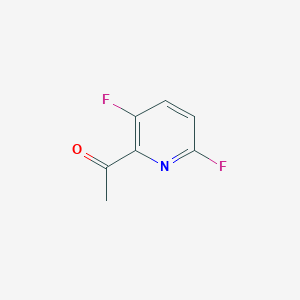
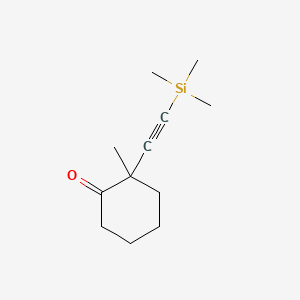
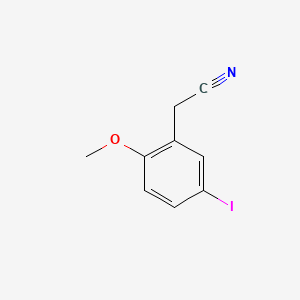
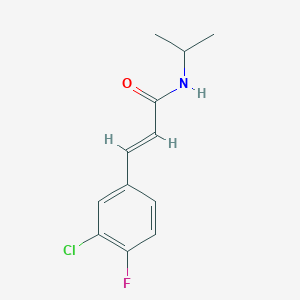
![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
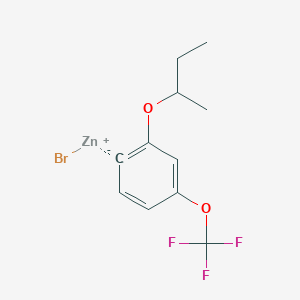
![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
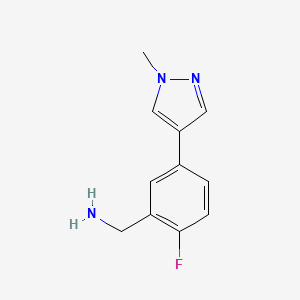
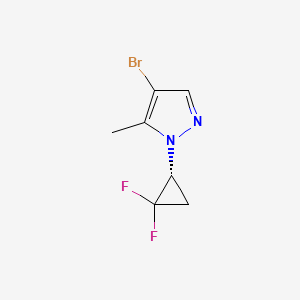
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
